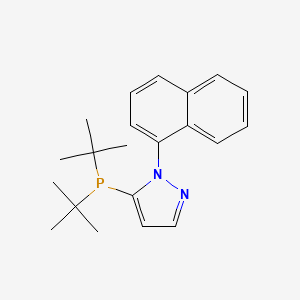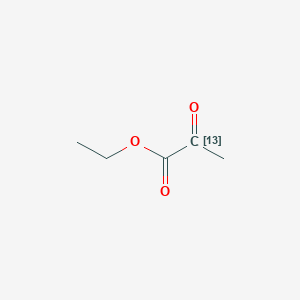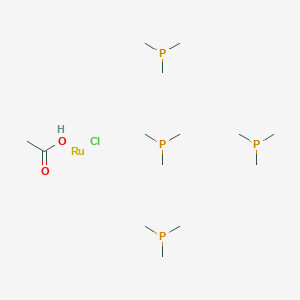
Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate
Overview
Description
Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate is a coordination compound with the chemical formula C14H39ClO2P4Ru. It is a ruthenium-based catalyst widely used in various chemical reactions due to its unique properties. The compound is known for its stability and effectiveness in catalyzing a range of reactions, making it valuable in both academic research and industrial applications .
Preparation Methods
Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate is typically synthesized by reacting ruthenium(III) chloride with trimethylphosphine in an acetate solvent. The reaction conditions often involve a controlled temperature and atmosphere to ensure the desired product is obtained. The general reaction can be represented as follows:
RuCl3+4PMe3+CH3COOH→(PMe3)4Ru(Cl)(OAc)
The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants and products .
Chemical Reactions Analysis
Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium, often using oxidizing agents like hydrogen peroxide or oxygen.
Reduction: It can be reduced to lower oxidation states using reducing agents such as sodium borohydride.
Substitution: The chloride and acetate ligands can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, toluene, and acetonitrile, as well as catalysts and temperature control. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation, hydroformylation, and carbon-carbon coupling reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing into its potential use in cancer treatment, as ruthenium compounds have shown promise in targeting cancer cells.
Mechanism of Action
The mechanism of action of Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate involves the coordination of the ruthenium center with various ligands. The compound can facilitate electron transfer and bond formation/breaking processes, making it an effective catalyst. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the activation of substrates through coordination to the ruthenium center .
Comparison with Similar Compounds
Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate can be compared with other ruthenium-based catalysts, such as:
- Ruthenium(II) tris(bipyridine) chloride
- Ruthenium(II) carbonyl complexes
- Ruthenium(II) arene complexes
These compounds share similar catalytic properties but differ in their ligand structures and specific applications. This compound is unique due to its combination of chloride and acetate ligands, which provide a balance of stability and reactivity .
Properties
IUPAC Name |
acetic acid;chlororuthenium;trimethylphosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C3H9P.C2H4O2.ClH.Ru/c4*1-4(2)3;1-2(3)4;;/h4*1-3H3;1H3,(H,3,4);1H;/q;;;;;;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYDWOCBCWZINL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CP(C)C.CP(C)C.CP(C)C.CP(C)C.Cl[Ru] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H40ClO2P4Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




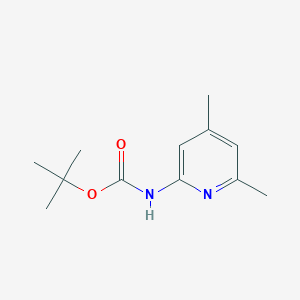
![(9-Methoxy-9-borabicyclo[3.3.2]decan-10-yl)(trimethyl)silane](/img/structure/B3334461.png)
![2-Benzylimidazo[1,5-a]quinolinium chloride](/img/structure/B3334463.png)

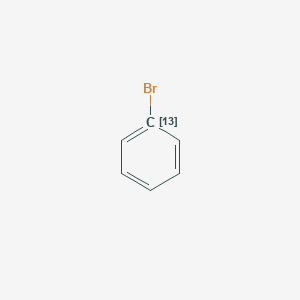
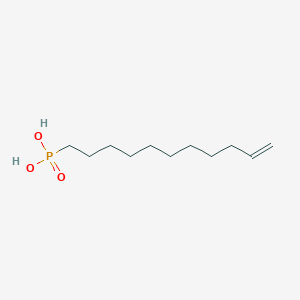

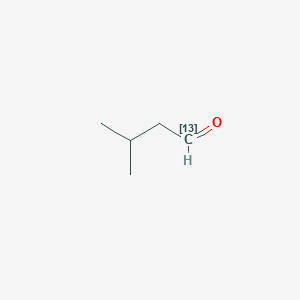
![Tris[4-(5-dicyanomethylidenemethyl-2-thienyl)phenyl]amine](/img/structure/B3334508.png)

